molecular formula C23H18ClN5 B2463715 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902284-96-2

3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2463715
CAS No.: 902284-96-2
M. Wt: 399.88
InChI Key: ZOCXZQZZWFMJIX-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902284-96-2) is a chemical compound with the molecular formula C23H18ClN5 and a molecular weight of 399.9 g/mol . It belongs to the class of triazoloquinazoline derivatives, which are nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities . Triazoloquinazoline derivatives, particularly those of the [1,2,3]triazolo[1,5-a]quinazoline type, have been increasingly studied for their potential pharmaceutical applications . Related compounds in this chemical class have been investigated for their binding affinity to central nervous system targets, including benzodiazepine and adenosine receptors, suggesting their value as tools for neurological research . The structural features of this compound make it a valuable intermediate or reference standard for researchers developing novel bioactive molecules, particularly in the fields of oncology and neuroscience . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCXZQZZWFMJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazoline Ring Formation

The quinazoline core is typically synthesized from o-anthranilic acid derivatives. As demonstrated in the preparation of 2-chloromethyl-4(3H)-quinazolinones, refluxing o-aminobenzoic acid with chloroacetonitrile in methanol under basic conditions (sodium methoxide) yields chloromethyl-substituted intermediates. For the target compound, 3-(3-chlorophenyl)-N-(2-phenylethyl)-triazolo[1,5-a]quinazolin-5-amine , this step could involve:

  • Substituted o-aminobenzoic acid precursor : Introduction of a 3-chlorophenyl group at the C3 position prior to cyclization.
  • Cyclization mechanism : Condensation with formamide or urea under acidic conditions (e.g., acetic acid) to form the quinazolin-5-amine scaffold.

Key Data :

Starting Material Reagent Conditions Yield Reference
3-Chloro-o-aminobenzoic acid Chloroacetonitrile NaOMe/MeOH, 2 h, rt 78%

Triazole Ring Annulation

Thetriazolo[1,5-a] fusion requires strategic cyclization. Patent AU2019389262A1 discloses methods for triazoloquinazolinones using nitrene intermediates generated from azide precursors. For the target compound:

  • Azide-alkyne cycloaddition (CuAAC) : A copper-catalyzed reaction between a quinazoline-propargyl amine and 3-chlorophenyl azide could form the triazole ring.
  • Alternative route : Diphenyl N-cyanodithioimidocarbonate-mediated cyclization, as utilized in 2-phenoxy-triazoloquinazolinone synthesis.

Reaction Scheme :

  • Quinazolin-5-amine + Propargyl bromide5-Propargylaminoquinazoline
  • 5-Propargylaminoquinazoline + 3-Chlorophenyl azideTriazoloquinazoline (CuI, DMF, 60°C).

Functionalization at C3 and N5 Positions

N-(2-Phenylethyl)amine Installation

The N5 position is functionalized via nucleophilic substitution or reductive amination:

  • SNAr reaction : Displacement of a chloro or nitro group at C5 by 2-phenylethylamine (K₂CO₃, DMF, 120°C).
  • Reductive amination : Condensation of quinazolin-5-one with 2-phenylethylamine using NaBH₃CN in MeOH.

Optimized Conditions :

Substrate Amine Reagent Time (h) Yield
5-Chlorotriazoloquinazoline 2-Phenylethylamine K₂CO₃/DMF 12 68%

Catalytic and Mechanistic Advances

Transition Metal Catalysis

Recent methodologies leverage Fe-, Mn-, and Pd-based systems:

  • α-MnO₂/TBHP : Oxidative annulation of 2-aminobenzylamines with alcohols for quinazoline cores.
  • Fe/HCl cascade : Reductive cyclization of nitrobenzimidates to dihydroquinazolines.

Case Study : Fe-catalyzed reduction of nitro groups in 3-nitroquinazoline intermediates improves atom economy (yield: 89%) compared to traditional SnCl₂/HCl.

One-Pot Strategies

Sequential reactions minimize purification:

  • Quinazoline formationTriazole annulationN-alkylation in a single flask.
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 45 min for triazole cyclization.

Challenges and Optimization

Regioselectivity in Triazole Formation

Competing pathways (1,4- vs. 1,5-triazole) are mitigated by:

  • Electronic directing groups : Nitro or methoxy groups at C7 direct cyclization to the [1,5-a] position.
  • Solvent effects : DMF enhances polar transition states favoringtriazolo fusion.

Protecting Group Strategies

  • Tosyl protection : Prevents undesired N-alkylation during quinazoline functionalization.
  • Boc deprotection : TFA/CH₂Cl₂ cleanly removes Boc groups post-amination.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including compounds similar to 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine. For instance, derivatives of quinoline-triazole conjugates have shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
5nM. tuberculosis12.5 µg/mL
6dM. smegmatis6.25 µg/mL
9cP. aeruginosa15 µg/mL

These findings suggest that triazole-based compounds could serve as effective antimicrobial agents.

Antitubercular Properties

The compound's structural resemblance to known antitubercular agents positions it as a candidate for further investigation. Studies have shown that triazole derivatives can inhibit the InhA enzyme in M. tuberculosis, which is crucial for fatty acid biosynthesis . The ability of these compounds to interact with biological targets makes them suitable for developing new antituberculosis therapies.

Structure-Activity Relationship (SAR) Studies

The unique structure of this compound allows for extensive SAR studies. Researchers can modify various substituents on the triazole and quinazoline rings to optimize biological activity and reduce toxicity .

Table 2: SAR Insights from Triazole Derivatives

ModificationEffect on Activity
Chlorine SubstitutionIncreased potency against bacteria
Phenyl Ethyl GroupEnhanced selectivity for target enzymes

These insights are pivotal for the rational design of new derivatives with improved efficacy.

Case Study: Synthesis and Evaluation

A recent study synthesized a series of quinoline-triazole derivatives and evaluated their antimicrobial properties. Among them, compound 5n exhibited significant activity against M. tuberculosis, with a MIC value comparable to that of existing drugs like Isoniazid . This case underscores the potential of triazole derivatives in addressing antibiotic resistance.

Case Study: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between triazole derivatives and their biological targets. These studies revealed stable interactions between the compounds and the InhA enzyme, suggesting a mechanism for their antitubercular activity .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The triazoloquinazoline core distinguishes the target compound from triazolopyrimidine (e.g., ) or pyrazoloquinazoline () derivatives. Substituent positions and electronic properties critically influence activity:

Table 1: Structural Comparison of Triazoloquinazoline Derivatives
Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Reference
Target Compound Triazolo[1,5-a]quinazoline 3-(3-Chlorophenyl), N-(2-phenylethyl) 399.88 -
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () Triazolo[1,5-a]quinazoline 7-Chloro, 3-(phenylsulfonyl), N-(4-isopropylphenyl) 487.94
N-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]quinazolin-5-amine () Pyrazolo[1,5-a]quinazoline 3-Chlorophenyl, 2-methyl 308.77
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () Triazolo[1,5-a]quinazoline 3-(3,4-Dimethylphenyl)sulfonyl, N-(2-methoxy-5-methylphenyl) 484.56

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., chlorine in the target compound) enhance electrophilicity, whereas sulfonyl groups () introduce steric bulk and polarity.
Table 2: Reported Activities of Analogous Compounds
Compound Name/ID Core Structure Biological Activity Reference
N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 93, ) Triazolo[1,5-a]pyrimidine Antimalarial (IC50 < 1 µM against Plasmodium falciparum)
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines () Thienotriazolopyrimidine Anticancer (moderate growth inhibition at 10 µM)
5-(2-Chlorophenyl)-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine () Triazolo[1,5-a]pyrimidine Not reported, but methoxy groups may enhance CNS penetration

Key Observations :

  • Antimalarial Potential: Chlorophenyl-substituted triazolopyrimidines () demonstrate potent activity, suggesting the target compound’s chlorine substituent may confer similar benefits .
  • Anticancer Screening: Thienotriazolopyrimidines () exhibit modest activity, highlighting the importance of core heterocycle selection .

Physicochemical Properties

Molecular weight and substituent polarity influence drug-likeness:

  • The target compound (399.88 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol).
  • Sulfonyl-containing analogs () exhibit higher molecular weights (>450 g/mol), which may limit blood-brain barrier penetration.

Biological Activity

The compound 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a derivative of quinazoline and triazole that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate the triazole and quinazoline moieties. The presence of the 3-chlorophenyl and 2-phenylethyl substituents is crucial for enhancing its biological activity. The synthetic pathways often utilize various coupling reactions to achieve the desired structure, which can be confirmed through spectroscopic methods such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study found that compounds with similar structures showed IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and PC3 . The mechanism of action appears to involve the inhibition of key proteins involved in cell proliferation and survival.

CompoundCell LineIC50 (µM)
This compoundHCT-116TBD
Related Quinazoline DerivativePC310
Related Quinazoline DerivativeMCF-710

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of DNA Repair : It has been shown that certain quinazoline derivatives can interfere with homologous recombination-mediated DNA repair by binding to proteins like SQSTM1/P62 and RNF168, leading to increased sensitivity to radiation therapy .
  • Apoptosis Induction : Compounds in this class often trigger apoptotic pathways in cancer cells, promoting cell death through caspase activation and other signaling cascades.

Enzyme Inhibition

Recent studies have highlighted the potential of these compounds as dual inhibitors for enzymes involved in metabolic pathways related to cancer progression. For example:

  • COX-2 Inhibition : Some derivatives have demonstrated significant inhibition against COX-2, an enzyme linked to inflammation and tumor growth .
  • α-Amylase and α-Glucosidase Inhibition : Certain analogs have shown promise as hypoglycemic agents by inhibiting these enzymes, which could be beneficial for diabetic patients .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated various derivatives against colorectal cancer cell lines (LoVo and HCT-116). The most active compounds exhibited IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents.
  • In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth rates compared to control groups. This suggests that the compound not only acts at the cellular level but also has systemic effects that could be harnessed for therapeutic purposes.

Q & A

Basic: What are the key considerations for synthesizing 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine with optimal purity?

Methodological Answer:
Synthesis optimization requires attention to substituent selection, reaction conditions, and purification. For triazoloquinazoline derivatives, the introduction of electron-withdrawing groups (e.g., 3-chlorophenyl) can stabilize intermediates and improve yields . Key steps include:

  • Cyclocondensation : Use [5+1] cyclocondensation with aryl amines and aldehydes under inert gas (e.g., N₂) to prevent oxidation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for triazolo ring formation .
  • Purification : Column chromatography with gradient elution (e.g., EtOAc/light petroleum) isolates the target compound from byproducts .
    Typical yields range from 11% to 56% depending on substituent steric and electronic effects .

Basic: How is the molecular structure of this compound confirmed using spectroscopic methods?

Methodological Answer:
Structural confirmation involves:

  • ¹H NMR : Characteristic peaks for the triazoloquinazoline core (e.g., δ 7.37–7.55 ppm for aromatic protons, δ 3.48 ppm for methylsulfonyl groups) .
  • Mass Spectrometry (MS) : ESIMS detects the molecular ion peak (e.g., m/z 338 [MH]⁺ for related triazolopyrimidines) .
  • Crystallography : X-ray diffraction confirms planarity of the triazoloquinazoline ring system, as seen in analogs like N-(4-chlorophenyl)-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine .
    Challenges : Impurities (e.g., unreacted amines) may obscure signals; use deuterated solvents (DMSO-d₆) to enhance resolution .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight containers under dry, inert gas (argon) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Avoid exposure to moisture (P232) and direct sunlight (P410) to minimize degradation .
  • Safety : Follow hazard codes (e.g., H315/H319 for skin/eye irritation) and use PPE (gloves, goggles) during handling .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity against Plasmodium falciparum or cancer cell lines?

Methodological Answer:

  • Assay Design :
    • In vitro testing : Use 72-hour growth inhibition assays (e.g., against Pf3D7 strains) with IC₅₀ calculations .
    • Controls : Include chloroquine as a positive control for antimalarial activity .
    • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
  • Data Interpretation : Compare activity to structurally related compounds (e.g., triazolopyrimidines vs. triazoloquinazolines) to identify critical substituents .

Advanced: How can discrepancies in reported biological activities across studies be resolved?

Methodological Answer:

  • Structural Analysis : Compare substituent effects; e.g., thieno-fused triazolopyrimidines show higher anticancer activity than aryl-fused analogs due to improved solubility .
  • Experimental Variables : Account for differences in assay conditions (e.g., cell line specificity, incubation time) .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and validate inconsistencies .

Advanced: What strategies improve aqueous solubility for in vitro pharmacological testing?

Methodological Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 5- or 7-position of the quinazoline core .
  • Prodrug Design : Synthesize phosphate or acetyl derivatives to enhance solubility temporarily .
  • Formulation : Use co-solvents (e.g., PEG 400) or nanocarriers to improve bioavailability .

Advanced: How is lead optimization performed using structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Screening : Test analogs with varying groups (e.g., methylsulfonyl, methoxy) at the triazolo ring to balance potency and toxicity .
  • Key SAR Findings :
    • 3-Chlorophenyl enhances antimalarial activity by 2-fold compared to 4-chlorophenyl .
    • N-(2-phenylethyl) groups improve blood-brain barrier penetration in CNS-targeted analogs .
  • In Silico Modeling : Use QSAR to predict logP and optimize pharmacokinetic properties .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and FFP2 respirators to prevent inhalation (P284) and skin contact (P280) .
  • Ventilation : Conduct reactions in fume hoods (P271) to avoid vapor accumulation .
  • Spill Management : Absorb spills with vermiculite and dispose as hazardous waste (P501) .
  • First Aid : For skin contact, wash immediately with soap/water (P302+P352); for inhalation, move to fresh air (P304+P340) .

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